In-Depth Technical Guide to 1-Fluoroheptane: Chemical Properties and Data
In-Depth Technical Guide to 1-Fluoroheptane: Chemical Properties and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoroheptane (C₇H₁₅F) is a saturated alkyl fluoride (B91410) that serves as a valuable building block in organic synthesis. The introduction of a fluorine atom into an aliphatic chain can significantly alter the parent molecule's physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, and key experimental methodologies related to 1-fluoroheptane, tailored for professionals in research and development.
Chemical and Physical Data
The fundamental physicochemical properties of 1-fluoroheptane are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 1-Fluoroheptane
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅F | [1][2][3][4] |
| Molecular Weight | 118.19 g/mol | [1][2][3][4] |
| CAS Number | 661-11-0 | [1][2][3][4] |
| Appearance | Colorless liquid | |
| Density | 0.806 g/mL at 25 °C | [1] |
| Boiling Point | 119.2 °C at 750 mmHg | [1][2] |
| Melting Point | -73 °C | [2] |
| Flash Point | 14 °C (57.2 °F) - closed cup | [1] |
| Refractive Index (n20/D) | 1.386 | [1] |
| Solubility | Soluble in organic solvents. | [5] |
Table 2: Spectroscopic and Other Data for 1-Fluoroheptane
| Data Type | Key Information | Source(s) |
| ¹H NMR | Data available, specific shifts depend on solvent. | [6] |
| ¹³C NMR | Data available, specific shifts depend on solvent. | [1][7] |
| ¹⁹F NMR | Data available, chemical shift is characteristic. | [6][8][9][10] |
| Mass Spectrometry (GC-MS) | Electron ionization data available. | [1][4] |
| FTIR | Characteristic C-F stretching and C-H vibrational modes. | [11] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 1-fluoroheptane are crucial for its effective use in a research setting.
Synthesis of 1-Fluoroheptane
A common method for the synthesis of 1-fluoroheptane is via nucleophilic substitution of a suitable heptyl derivative.
Protocol 1: Synthesis from 1-Bromoheptane (B155011)
This protocol describes the synthesis of 1-fluoroheptane from 1-bromoheptane using a fluoride salt.
Materials:
-
1-Bromoheptane
-
Potassium fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Anhydrous solvent (e.g., acetonitrile)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add spray-dried potassium fluoride (a molar excess, e.g., 2-3 equivalents) and a catalytic amount of 18-crown-6.
-
Add anhydrous acetonitrile (B52724) to the flask to create a slurry.
-
Add 1-bromoheptane (1 equivalent) to the stirred slurry.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove the phase-transfer catalyst and any remaining salts.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purify the crude 1-fluoroheptane by fractional distillation.
Purification of 1-Fluoroheptane
Fractional distillation is the primary method for obtaining high-purity 1-fluoroheptane.
Protocol 2: Purification by Fractional Distillation
Materials:
-
Crude 1-fluoroheptane
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus.
-
Charge the distillation flask with the crude 1-fluoroheptane and a few boiling chips.
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-fluoroheptane (approximately 119 °C at atmospheric pressure).
-
Cease distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
Spectroscopic Analysis
Protocol 3: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation:
-
Prepare a solution of 1-fluoroheptane in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A typical concentration is 5-10 mg/mL.
Instrument Parameters (General):
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts will be in the range of approximately 0.8-4.5 ppm. The protons on the carbon bearing the fluorine will appear as a triplet of triplets due to coupling with both the fluorine and the adjacent methylene (B1212753) protons.
-
¹³C NMR: Obtain the spectrum with proton decoupling. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. The ¹⁹F spectrum of 1-fluoroheptane will show a single resonance, typically a triplet, due to coupling with the adjacent methylene protons. The chemical shift will be in the characteristic range for primary alkyl fluorides.[9]
Protocol 4: GC-MS Analysis
Sample Preparation:
-
Dilute a small amount of 1-fluoroheptane in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
Instrument Parameters (Typical):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium or Hydrogen.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 200).
-
Protocol 5: FTIR Analysis
Sample Preparation:
-
As 1-fluoroheptane is a liquid, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Instrument Parameters:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Key expected absorbances include C-H stretching vibrations (around 2850-3000 cm⁻¹) and a characteristic C-F stretching vibration (typically in the 1000-1100 cm⁻¹ region).
Chemical Reactivity
1-Fluoroheptane exhibits reactivity typical of primary alkyl fluorides. The carbon-fluorine bond is strong, making fluoride a poor leaving group in nucleophilic substitution reactions compared to other halogens.[12] However, under certain conditions, it can undergo substitution and other reactions.
-
Nucleophilic Substitution: While challenging, nucleophilic substitution can be achieved with strong nucleophiles and under forcing conditions.[13] The reaction generally proceeds via an Sₙ2 mechanism.
-
Reaction with Magnesium: Unlike alkyl bromides and iodides, alkyl fluorides are generally unreactive towards magnesium under standard Grignard reaction conditions.[14] However, the use of highly activated magnesium (e.g., Rieke magnesium) or mechanochemical methods may facilitate the formation of the corresponding Grignard reagent.[14]
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of 1-fluoroheptane.
Caption: Key reaction pathways of 1-fluoroheptane.
References
- 1. 1-Fluoroheptane | C7H15F | CID 12619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Heptane, 1-fluoro- [webbook.nist.gov]
- 4. Heptane, 1-fluoro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biophysics.org [biophysics.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
